molecular formula C17H27NO2S B14651403 S-Pyridin-2-yl 12-hydroxydodecanethioate CAS No. 53379-04-7

S-Pyridin-2-yl 12-hydroxydodecanethioate

Cat. No.: B14651403
CAS No.: 53379-04-7
M. Wt: 309.5 g/mol
InChI Key: LTUYGXBUMWTLIE-UHFFFAOYSA-N
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Description

S-Pyridin-2-yl 12-hydroxydodecanethioate is a thioester derivative characterized by a pyridin-2-yl group linked via a sulfur atom to a 12-hydroxydodecanoyl chain. This structure combines the aromaticity and electron-deficient nature of pyridine with the amphiphilic properties of a long-chain hydroxy-substituted thioester. The hydroxyl group at the 12th carbon introduces polarity, which may influence solubility and biological interactions, while the thioester moiety offers distinct reactivity compared to traditional esters .

Properties

CAS No.

53379-04-7

Molecular Formula

C17H27NO2S

Molecular Weight

309.5 g/mol

IUPAC Name

S-pyridin-2-yl 12-hydroxydodecanethioate

InChI

InChI=1S/C17H27NO2S/c19-15-11-7-5-3-1-2-4-6-8-13-17(20)21-16-12-9-10-14-18-16/h9-10,12,14,19H,1-8,11,13,15H2

InChI Key

LTUYGXBUMWTLIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC(=O)CCCCCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl 12-hydroxydodecanethioate typically involves the reaction of 2-mercaptopyridine with a dodecanoyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is cooled to maintain a low temperature, and the reaction proceeds with the gradual addition of the dodecanoyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: S-Pyridin-2-yl 12-hydroxydodecanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-Pyridin-2-yl 12-hydroxydodecanethioate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of S-Pyridin-2-yl 12-hydroxydodecanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences between S-Pyridin-2-yl 12-hydroxydodecanethioate and related compounds from the provided evidence:

Compound Name Heterocycle/Core Structure Ester/Thioester Chain Length Hydroxyl Group Position Key Functional Groups
This compound Pyridine Thioester C12 12 Thioester, hydroxyl
Ranitidine amino alcohol hemifumarate Furan None Short On furan methanol Furan, dimethylamino, hemifumarate
Ethyl 2-(piperidin-4-yl)acetate Piperidine Ester C2 (ethyl) None Piperidine, ethyl ester

Key Observations:

  • Heterocycles: The pyridine ring in the target compound is aromatic and electron-deficient, contrasting with the saturated piperidine in Ethyl 2-(piperidin-4-yl)acetate and the oxygen-containing furan in Ranitidine derivatives.
  • Ester vs. Thioester: Thioesters (as in the target compound) exhibit higher reactivity than esters (e.g., Ethyl 2-(piperidin-4-yl)acetate) due to weaker C-S bond strength, making them more susceptible to nucleophilic attack .

Physicochemical and Pharmacokinetic Properties

The table below compares inferred or literature-based properties:

Property This compound (Inferred) Ethyl 2-(piperidin-4-yl)acetate Ranitidine Amino Alcohol Hemifumarate
Log Po/w (Octanol-Water) ~3.5 (estimated) 1.42 ~0.8 (hemifumarate salt)
Hydrogen Bond Donors 1 (hydroxyl) 0 3 (amine, hydroxyl, hemifumarate)
Solubility Moderate in polar aprotic solvents Highly soluble in DMSO, methanol High in water (due to ionic hemifumarate)
Bioavailability Score Likely low (due to long chain) 0.55 High (ionized form enhances absorption)

Discussion:

  • Lipophilicity: The target compound’s long alkyl chain suggests higher Log P than Ethyl 2-(piperidin-4-yl)acetate, but the hydroxyl group may mitigate this, enhancing solubility in polar solvents .
  • Biological Permeability: Unlike Ethyl 2-(piperidin-4-yl)acetate (which shows moderate blood-brain barrier permeability), the target’s large size and polar hydroxyl group likely limit membrane diffusion.

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